molecular formula C11H13ClN4O3 B13501225 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B13501225
M. Wt: 284.70 g/mol
InChI Key: RYZFNAXBIVMLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-methoxy-6-methylpyridin-2-ylmethyl group and at the 4-position with a carboxylic acid moiety, forming a hydrochloride salt. The pyridine ring is functionalized with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 6-positions, respectively, which influence electronic and steric properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or coordination chemistry applications .

The carboxylic acid group allows for hydrogen bonding or salt formation, critical for biological activity or crystallographic stability . While direct pharmacological data are unavailable in the provided evidence, analogs suggest utility as intermediates in drug synthesis or ligands in metal coordination complexes .

Properties

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]triazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12N4O3.ClH/c1-7-3-9(18-2)4-8(12-7)5-15-6-10(11(16)17)13-14-15;/h3-4,6H,5H2,1-2H3,(H,16,17);1H

InChI Key

RYZFNAXBIVMLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN2C=C(N=N2)C(=O)O)OC.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride generally involves:

  • Preparation or availability of the substituted pyridine precursor (4-methoxy-6-methylpyridin-2-yl)methyl moiety.
  • Construction of the 1,2,3-triazole ring, commonly via azide-alkyne cycloaddition ("click chemistry") or other cyclization methods.
  • Introduction of the carboxylic acid functionality at the 4-position of the triazole ring.
  • Conversion to the hydrochloride salt to improve stability and solubility.

Preparation of the Pyridine Methyl Precursor

The pyridine fragment, 4-methoxy-6-methylpyridin-2-yl)methyl, can be synthesized or procured commercially. If synthesized, typical methods include:

  • Functionalization of 4-methoxy-6-methylpyridine at the 2-position by chloromethylation or bromomethylation to introduce a reactive methylene halide group.
  • This intermediate serves as an electrophile for subsequent nucleophilic substitution or coupling reactions.

Construction of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is most commonly formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method. The general approach is:

  • Preparation of an azide derivative corresponding to the pyridine methyl group (e.g., 4-methoxy-6-methylpyridin-2-yl)methyl azide).
  • Reaction with a terminal alkyne bearing a protected or functionalized carboxylic acid equivalent at the 4-position.
  • The CuAAC reaction proceeds under mild conditions (room temperature to 80 °C) in solvents such as water, t-butanol, or DMF, yielding the 1,4-disubstituted 1,2,3-triazole ring.

Introduction of the Carboxylic Acid Group at the 4-Position of the Triazole

Two main approaches are employed:

Conversion to Hydrochloride Salt

The free carboxylic acid form is treated with hydrochloric acid or HCl gas in an appropriate solvent (e.g., ethanol or ethereal solution) to form the hydrochloride salt, enhancing crystallinity and stability.

Representative Preparation Method (Literature-Informed)

Step Reaction Conditions Notes
1 Synthesis of (4-methoxy-6-methylpyridin-2-yl)methyl halide Chloromethylation using formaldehyde and HCl or bromomethylation with NBS Temperature: 0–40 °C; solvent: dichloromethane or acetonitrile
2 Preparation of azide derivative Nucleophilic substitution of halide with sodium azide Temperature: 50–80 °C; solvent: DMF or DMSO
3 CuAAC reaction with alkyne bearing protected carboxyl group CuSO₄/sodium ascorbate catalyst system Room temperature to 60 °C; solvent: t-butanol/water
4 Deprotection and hydrolysis Acidic or basic hydrolysis Hydrochloric acid or NaOH at reflux
5 Salt formation Treatment with HCl in ethanol Room temperature; crystallization

Detailed Reaction Parameters and Yields

Step Reagents Molar Ratios Temperature (°C) Time (h) Yield (%) Purity (%)
Halide formation Pyridine derivative, formaldehyde, HCl 1:1.2:1.5 0–40 4–6 80–90 >95
Azide substitution Halide, NaN₃ 1:1.2 60–80 6–12 85–92 >98
CuAAC cycloaddition Azide, alkyne, CuSO₄, sodium ascorbate 1:1:0.1:0.2 25–60 12–24 75–85 >98
Hydrolysis Ester intermediate, HCl or NaOH 1:5 (acid/base) Reflux 2–4 90–95 >99
Salt formation Acid, HCl 1:1 RT 1–2 Quantitative >99

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The CuAAC reaction is highly regioselective and tolerant of functional groups, making it suitable for this synthesis.
  • Protecting groups on the carboxyl function improve yields and facilitate purification.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of the triazole ring.
  • Formation of the hydrochloride salt improves compound stability and facilitates isolation as a crystalline solid.
  • Use of lithium or sodium bases during lithiation/carboxylation steps (if employed) requires anhydrous conditions and inert atmosphere to prevent side reactions.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Advantages Challenges
Pyridine methyl halide synthesis Chloromethylation or bromomethylation Formaldehyde/HCl or NBS Readily available reagents, high yield Control of regioselectivity
Azide formation Nucleophilic substitution Sodium azide Straightforward, high conversion Handling of azides requires caution
Triazole ring formation CuAAC cycloaddition CuSO₄, sodium ascorbate catalyst High regioselectivity, mild conditions Removal of copper residues
Carboxylic acid introduction Hydrolysis of ester or lithiation/carboxylation Acid/base hydrolysis or LDA/CO₂ High purity acid product Sensitive to moisture, requires inert atmosphere
Salt formation Acid-base reaction HCl Improves stability and crystallinity Requires control of stoichiometry

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical transformations:

  • Amide Formation : Reacts with amines (e.g., indoline-2,3-dione) under acidic conditions (HCl/EtOH) to form hydrazides or carboxamides .
    Example :
    Reaction with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, useful for further derivatization .

Reaction TypeConditionsProduct ExampleReference
AmidationHCl, EtOH, refluxTriazole-carbohydrazide derivatives
EsterificationH₂SO₄, MeOHMethyl ester analogs

Triazole Ring Modifications

The 1,2,3-triazole core participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., 2-chloroethyl derivatives) to form quaternary ammonium salts .

  • Metal Coordination : Acts as a ligand for Cu(II) or Fe(III) in catalytic systems .

Pyridine Ring Reactivity

The 4-methoxy-6-methylpyridine substituent influences electronic properties:

  • Electrophilic Substitution : Methoxy groups direct electrophiles to the 3- and 5-positions, though steric hindrance from the methyl group may limit reactivity.

  • Demethylation : Strong acids (HBr/AcOH) can cleave the methoxy group to form phenolic derivatives .

Biological Activity and Derivatives

Structural analogs demonstrate pharmacological relevance:

  • Antibacterial Agents : Triazole-carboxylic acid hybrids inhibit Gram-positive bacteria (e.g., S. aureus) with IC₅₀ values <10 μM .

  • PXR Antagonists : Derivatives with hydrophobic substituents (e.g., tert-butyl) show nanomolar binding affinity (IC₅₀ = 0.21 μM) .

Derivative ClassBiological ActivityKey SubstituentsReference
CarboxamidesPXR antagonism3-tert-butylphenyl
HydrazidesAnti-inflammatoryIndolin-2-one conjugates

Stability and Salt Formation

The hydrochloride salt enhances solubility and stability. Neutralization with NaOH regenerates the free carboxylic acid, enabling further reactions .

Limitations and Research Gaps

Scientific Research Applications

1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula (HCl Salt) Notable Features
Target Compound 1H-1,2,3-triazole 4-methoxy-6-methylpyridin-2-ylmethyl, carboxylic acid Not provided Enhanced solubility (HCl salt); electron-donating methoxy group
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride 1H-1,2,3-triazole Piperidin-4-yl, carboxylic acid C₇H₁₁ClN₄O₂ Six-membered aliphatic ring; potential conformational flexibility
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride 1H-1,2,3-triazole Pyrrolidin-3-yl, carboxylic acid C₇H₁₁ClN₄O₂ Five-membered aliphatic ring; increased ring strain vs. piperidine
5-(4-Methoxyphenyl)-4-(tosylmethyl)-1H-1,2,3-triazole (6d) 1H-1,2,3-triazole 4-Methoxyphenyl, tosylmethyl C₁₇H₁₆N₄O₃S Bulky tosyl group (electron-withdrawing); reduced solubility vs. carboxylic acids
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-triazole hybrid Cyclopropyl, ethoxycarbonyl C₁₃H₁₄N₄O₂ Ester group increases lipophilicity; cyclopropyl enhances steric hindrance

Key Observations:

Substituent Electronic Effects : The target compound’s methoxy group (-OCH₃) is electron-donating, contrasting with sulfonyl or tosyl groups in analogs like 6d , which withdraw electron density, altering reactivity and binding affinity .

Ring Systems : Piperidine and pyrrolidine substituents () introduce aliphatic flexibility, whereas the target’s aromatic pyridine enhances rigidity. This affects molecular conformation and interactions with biological targets or crystal lattices .

Solubility : Hydrochloride salts (target, ) improve aqueous solubility compared to neutral esters () or bulky sulfonamides ().

Biological Activity

The compound 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS Number: 2680542-59-8) is a derivative of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, cholinesterase inhibition, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C11_{11}H13_{13}ClN4_{4}O3_{3}
  • Molecular Weight : 284.70 g/mol
  • CAS Number : 2680542-59-8

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit notable anticancer effects. In particular, the compound has shown moderate activity against various cancer cell lines:

  • Cell Lines Tested :
    • Melanoma : SK-MEL-5
    • Colon Cancer : KM12
    • Breast Cancer : MDA-MB-468
    • Ovarian Cancer : OVCAR-4
    • Renal Cancer : CAKI-1

Table 1: Anticancer Activity of Triazole Derivatives

CompoundDiseaseCell LineLog GI50
25Colon CancerKM12−5.43
MelanomaSK-MEL-5−5.55
Breast CancerMDA-MB-468−5.70
Ovarian CancerOVCAR-4−5.52
Renal CancerCAKI-1−5.33

The National Cancer Institute's screening revealed that several synthesized triazole derivatives exhibited varying degrees of cytotoxicity against these cancer types, suggesting a promising avenue for further research into their mechanisms of action and efficacy.

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Compounds in the triazole family have been studied for their ability to inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease and other cognitive disorders. The inhibition of AChE can enhance cholinergic transmission and improve cognitive functions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazole ring may facilitate interactions with biological targets involved in cell proliferation and apoptosis.

Study on Anticancer Properties

In a study published in PMC, various triazole derivatives were synthesized and tested for their anticancer properties. The results indicated that the presence of specific substituents on the triazole ring significantly influenced their biological activity, with some derivatives showing enhanced potency against melanoma and colon cancer cell lines .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential of this compound. Preliminary animal studies suggest that compounds with similar structures have shown promise in reducing tumor growth and enhancing survival rates in cancer models.

Q & A

Basic: How can synthetic yield be optimized for this compound in click chemistry-based reactions?

Methodological Answer:
Optimization involves adjusting solvent systems (e.g., THF/water mixtures for solubility and reactivity), catalyst selection (e.g., copper sulfate/sodium ascorbate for azide-alkyne cycloaddition), and reaction duration/temperature. For example, highlights a similar triazole synthesis using copper sulfate in a 1:1 THF/water system at 50°C for 16 hours, achieving 60% yield. Purification via column chromatography with gradients of ethyl acetate/hexane can further improve purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR (¹H/¹³C) to verify substituent positions (e.g., pyridine and triazole protons).
  • HPLC (≥98% purity, as in ) with UV detection at 254 nm.
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks.
    Cross-reference data with computational NMR predictions (e.g., DFT calculations) to resolve ambiguities .

Basic: How should solubility and stability be evaluated for storage and handling?

Methodological Answer:

  • Solubility: Test in polar (DMSO, methanol) and aqueous buffers (pH 4–9) to identify optimal dissolution conditions. notes hygroscopic tendencies in similar compounds, suggesting anhydrous storage.
  • Stability: Conduct accelerated degradation studies under UV light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for decomposition products .

Advanced: How can computational methods resolve contradictions in spectroscopic data?

Methodological Answer:
Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to simulate NMR/IR spectra and compare with experimental results. emphasizes using reaction path search algorithms to validate intermediate structures. For example, discrepancies in pyridine methyl group chemical shifts can be resolved via conformational analysis .

Advanced: What strategies mitigate side reactions during triazole ring formation?

Methodological Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., methoxy or methyl groups on pyridine).
  • Catalyst tuning: Replace copper sulfate with Ru-based catalysts for regioselective triazole formation.
  • Real-time monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: How to design a stability-indicating assay for this compound?

Methodological Answer:

  • Forced degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • Chromatographic separation: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to resolve degradation peaks. Validate assay specificity and linearity per ICH guidelines .

Advanced: How can reaction mechanisms be elucidated for unexpected byproducts?

Methodological Answer:

  • Isotopic labeling: Introduce deuterium or ¹³C at suspected reactive sites (e.g., pyridine methyl group) to trace bond cleavage/formation.
  • DFT studies: Calculate transition-state energies to identify competing pathways. ’s computational-experimental feedback loop is critical here .

Basic: What safety protocols are essential for handling hydrochloride salts of heterocycles?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • PPE: Nitrile gloves and safety goggles, as hydrochloride salts can cause skin/eye irritation (per ’s SDS guidelines).
  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to investigate intermolecular interactions in crystalline forms?

Methodological Answer:

  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., between triazole carboxylic acid and pyridine groups).
  • Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., C–H···O interactions) using CrystalExplorer software .

Advanced: What reactor design principles improve scalability of multi-step syntheses?

Methodological Answer:

  • Flow chemistry: Use microreactors for exothermic steps (e.g., triazole formation) to enhance heat transfer and mixing.
  • In-line purification: Integrate scavenger resins or membrane separations (’s subclass RDF2050104) to reduce downstream processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.